Procainamide-13C2 (hydrochloride)

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantifying procainamide in complex biological matrices using unlabeled standards or structural analogs introduces non-correctable errors from matrix effects, variable ionization, and chromatographic drift. Procainamide-13C2 (hydrochloride) is the gold-standard stable isotope-labeled internal standard (SIL-IS) engineered to resolve these analytical challenges. • Eliminates ion suppression/enhancement variability-yields intra- and inter-assay precision <5% CV and bias within ±5%, meeting FDA/EMA/ICH M10 guidelines. • +2 Da mass shift from two 13C atoms in the diethylaminoethyl side chain ensures baseline MS resolution from endogenous procainamide. • Supplied as hydrochloride salt with ≥98% chemical and isotopic purity; stable through multiple freeze-thaw cycles for long-term clinical trial support.

Molecular Formula C13H22ClN3O
Molecular Weight 273.77 g/mol
Cat. No. B12381490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcainamide-13C2 (hydrochloride)
Molecular FormulaC13H22ClN3O
Molecular Weight273.77 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i3+1,4+1;
InChIKeyABTXGJFUQRCPNH-ZPGUIXIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procainamide-13C2 (hydrochloride): A Certified 13C-Labeled Stable Isotope Internal Standard for LC-MS Quantification of Procainamide in Biological Matrices


Procainamide-13C2 (hydrochloride) is a stable isotope-labeled analog of the Class Ia antiarrhythmic agent procainamide, featuring two 13C atoms incorporated into the diethylaminoethyl side chain. This isotopic substitution increases the molecular weight from approximately 271.79 g/mol for unlabeled procainamide hydrochloride to 273.77 g/mol for the labeled compound, creating a +2 Da mass shift that is readily resolved by modern triple quadrupole mass spectrometers [1]. As a stable isotope-labeled internal standard (SIL-IS), Procainamide-13C2 is specifically designed for the accurate quantification of procainamide in complex biological samples (e.g., plasma, serum, urine, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound is supplied as a hydrochloride salt, with vendor-reported purity specifications typically exceeding 98% (chemical and isotopic purity) [3], ensuring minimal interference from unlabeled procainamide or other impurities that could compromise assay accuracy. Procainamide-13C2 is strictly intended for research use in analytical method development, validation, and routine bioanalytical support, and is not intended for therapeutic administration.

Why Generic Substitution of Unlabeled Procainamide or Structural Analogs Fails for Reliable LC-MS/MS Bioanalysis


In LC-MS/MS-based quantification of procainamide, simply substituting an unlabeled reference standard or a structurally similar analog (e.g., N-acetylprocainamide, sulfanilamide) as an internal standard introduces significant and often non-correctable analytical errors. Unlabeled procainamide co-elutes with the endogenous analyte, but it cannot be distinguished from the analyte by the mass spectrometer, rendering it useless as an internal standard [1]. Structural analogs, while mass-distinct, exhibit different ionization efficiencies, matrix effect susceptibilities, and chromatographic retention behaviors compared to the target analyte [2]. Consequently, they cannot fully compensate for sample-to-sample variability in extraction recovery, ion suppression, or instrument drift, leading to compromised accuracy and precision, particularly at low analyte concentrations [3]. This is especially critical in therapeutic drug monitoring (TDM) and pharmacokinetic studies, where procainamide and its active metabolite, N-acetylprocainamide (NAPA), must be accurately quantified across a wide dynamic range. The use of a stable isotope-labeled internal standard like Procainamide-13C2 is therefore not an optional upgrade but a fundamental requirement for achieving the robust, reproducible, and regulatory-compliant bioanalytical data necessary for confident decision-making.

Quantitative Evidence Guide: Procainamide-13C2 Differentiation vs. Unlabeled, Deuterated, and Structural Analog Internal Standards


Superior Chromatographic Co-Elution and Matrix Effect Correction: 13C2 vs. Deuterated (D4) Procainamide

Procainamide-13C2 provides demonstrably superior co-elution fidelity and matrix effect correction compared to deuterated internal standards such as Procainamide-D4. 13C-labeled internal standards co-elute identically with the unlabeled analyte, ensuring that any ion suppression or enhancement occurring during electrospray ionization affects the analyte and internal standard in exactly the same way [1]. In contrast, deuterium labeling can alter the lipophilicity of a molecule, leading to subtle shifts in chromatographic retention time . This isotopic fractionation can result in the deuterated internal standard and the unlabeled analyte experiencing slightly different solvent compositions during elution, thereby experiencing different matrix effects and compromising the accuracy of quantification, especially when using narrow LC peaks or in complex biological matrices [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Elimination of Hydrogen-Deuterium Exchange and Metabolic Back-Conversion: 13C2 vs. Deuterated (D4) Procainamide

A critical advantage of Procainamide-13C2 over deuterium-labeled analogs (e.g., Procainamide-D4) is the complete elimination of hydrogen-deuterium exchange (H/D exchange) and metabolic back-conversion risks. Deuterium atoms located on carbons adjacent to carbonyl groups or in certain aromatic positions are susceptible to exchange with protons in aqueous or biological matrices, leading to degradation of the internal standard and loss of the mass difference . Furthermore, deuterium-labeled drugs can undergo in vivo metabolic deuterium-hydrogen exchange, or 'back-conversion,' where the deuterium label is lost, causing the internal standard to partially convert back to unlabeled analyte. This phenomenon artificially inflates the measured analyte concentration and invalidates pharmacokinetic calculations [1]. In contrast, the carbon-13 label in Procainamide-13C2 is covalently bound and not exchangeable under any physiological or sample preparation conditions [2].

Drug Metabolism Pharmacokinetics Stability

Assay Precision and Accuracy: SIL-IS vs. Structural Analog Internal Standard (NAPA)

Comparative method validation studies consistently demonstrate that stable isotope-labeled internal standards (SIL-IS) like Procainamide-13C2 yield superior assay precision and accuracy compared to structural analog internal standards, such as N-acetylprocainamide (NAPA), for the quantification of procainamide. While NAPA is a commonly used internal standard due to its structural similarity, it does not perfectly mimic the ionization behavior or matrix effect susceptibility of procainamide [1]. A class-level analysis of LC-MS/MS methods shows that assays employing SIL-IS achieve intra- and inter-assay precision (%CV) typically below 5% across the calibration range, whereas methods using structural analogs often report %CV values in the 8-15% range, particularly at the lower limit of quantification (LLOQ) [2]. Furthermore, accuracy (%bias) for SIL-IS methods is routinely within ±5% of nominal concentrations, compared to ±10-20% for analog-based methods [3].

Therapeutic Drug Monitoring Method Validation Regulatory Bioanalysis

Certified Isotopic Purity and Minimal Unlabeled Analyte Interference: Procainamide-13C2 vs. Lower-Grade Labeled Standards

Procainamide-13C2 is supplied with a vendor-specified isotopic purity of ≥98% (typically >99%) as verified by LC-MS and NMR analysis . This high isotopic purity is critical for maintaining assay linearity at low analyte concentrations. Even a small contamination of unlabeled procainamide (e.g., 1-2%) in the internal standard stock solution can contribute a significant background signal at the analyte's m/z channel, elevating the baseline and artificially increasing the measured concentration at the lower limit of quantification (LLOQ) [1]. For a typical calibration curve spanning 1-500 ng/mL, a 1% unlabeled impurity in a 100 ng/mL internal standard spike would contribute an apparent analyte signal equivalent to 1 ng/mL, which could compromise the accuracy of LLOQ samples and reduce the assay's effective dynamic range [2].

Quality Control Assay Linearity LLOQ

Procainamide-13C2 (hydrochloride): High-Impact Application Scenarios for Research and Industrial Bioanalysis


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

Procainamide-13C2 is the gold-standard internal standard for quantifying procainamide in plasma and urine samples collected during clinical pharmacokinetic (PK) studies and bioequivalence trials. The evidence presented in Section 3 demonstrates that its use yields intra- and inter-assay precision and accuracy (typically <5% CV and within ±5% bias) that meet or exceed regulatory guidelines (FDA, EMA, ICH M10) for bioanalytical method validation [1]. This level of performance is essential for generating reliable PK parameters (e.g., Cmax, AUC, t1/2) and for demonstrating the bioequivalence of generic procainamide formulations. The high isotopic purity and stability of the 13C2 label also ensure robust performance across long-term sample storage and multiple freeze-thaw cycles, which are common in clinical trial settings.

Therapeutic Drug Monitoring (TDM) in Clinical and Research Laboratories

In therapeutic drug monitoring (TDM) of procainamide and its active metabolite NAPA, accurate quantification across a wide concentration range (typically 1-20 μg/mL) is critical for guiding patient dosing and preventing toxicity. Procainamide-13C2, as a SIL-IS, provides the necessary assay ruggedness and precision to reliably measure these concentrations in patient plasma or serum samples, which often contain variable levels of endogenous interferences and lipids [2]. The superior matrix effect correction and elimination of H/D exchange artifacts (compared to deuterated IS) ensure that TDM results are accurate and reproducible, even when assays are run over extended periods or transferred between different LC-MS/MS instruments and laboratories.

Investigative In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

In vitro drug metabolism studies using liver microsomes, hepatocytes, or recombinant CYP enzymes often require precise measurement of low procainamide concentrations to determine kinetic parameters (Km, Vmax) and to assess potential metabolic drug-drug interactions. Procainamide-13C2 enables these precise measurements by correcting for matrix effects from the complex incubation media and for any ionization variability [3]. Its resistance to metabolic back-conversion (unlike some deuterated analogs) ensures that the internal standard signal remains a true representation of the spiked concentration, allowing for accurate calculation of metabolite formation rates and enzyme inhibition constants. This supports rigorous, publication-quality data generation in academic and pharmaceutical research environments.

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